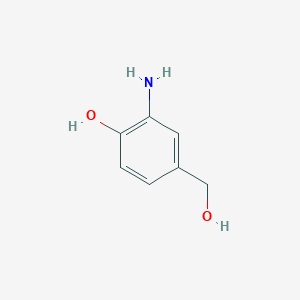2-Amino-4-(hydroxymethyl)phenol
CAS No.: 52820-13-0
Cat. No.: VC7437878
Molecular Formula: C7H9NO2
Molecular Weight: 139.154
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52820-13-0 |
|---|---|
| Molecular Formula | C7H9NO2 |
| Molecular Weight | 139.154 |
| IUPAC Name | 2-amino-4-(hydroxymethyl)phenol |
| Standard InChI | InChI=1S/C7H9NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4,8H2 |
| Standard InChI Key | NGYKCAMDGXRBNP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CO)N)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Amino-4-(hydroxymethyl)phenol belongs to the class of aminophenols, characterized by a benzene ring substituted with both amino and hydroxyl-containing groups. Its IUPAC name is 2-amino-4-(hydroxymethyl)phenol, and its molecular structure is depicted below:
Molecular Formula: C₇H₉NO₂
Molecular Weight: 151.15 g/mol
CAS Registry Number: 52820-13-0
The compound’s structure facilitates intramolecular hydrogen bonding between the amino and hydroxymethyl groups, contributing to its crystalline solid state at room temperature.
Synthesis and Production
Industrial Synthesis Routes
The synthesis of 2-Amino-4-(hydroxymethyl)phenol is inferred from methodologies described in patent US4329503A, which details the reduction of nitro-substituted phenols . Although the patent primarily addresses 2-amino-4-nitrophenol, analogous strategies involving hydrosulphide reduction and acid-base workup may apply:
-
Nitrophenol Precursor: Starting with 2-nitro-4-(hydroxymethyl)phenol, reduction using sodium hydrosulphide (NaHS) in aqueous ammonium chloride yields the target amine.
-
pH Control: Maintaining a pH of 8.5 during reduction prevents over-reduction and ensures high selectivity .
-
Purification: Post-reduction, the product is isolated via acid precipitation (pH 4.5–5.5) and filtration, achieving yields exceeding 90% .
Table 1: Key Reaction Parameters
| Parameter | Value/Range |
|---|---|
| Reducing Agent | Sodium hydrosulphide |
| Temperature | 70–75°C |
| pH Range | 7.0–8.5 |
| Yield | 88–94% |
Laboratory-Scale Preparation
Small-scale synthesis may involve catalytic hydrogenation or enzymatic reduction, though these methods are less documented. The compound’s commercial availability from suppliers like Fluorochem Ltd. suggests optimized large-scale processes .
Physicochemical Properties
Solubility Profile
The compound exhibits moderate solubility in polar solvents due to its hydrophilic functional groups:
-
Water: Partially soluble (enhanced at acidic or basic pH).
-
Ethanol/Methanol: Freely soluble.
-
Nonpolar Solvents (e.g., hexane): Insoluble.
Applications in Industry and Research
Dye and Pigment Synthesis
The amino and hydroxymethyl groups enable 2-Amino-4-(hydroxymethyl)phenol to act as a coupling agent in azo dye production. For example, diazotization followed by coupling with naphthol derivatives yields intensely colored complexes .
Pharmaceutical Intermediates
This compound is a precursor in synthesizing metal-chelating agents and antioxidants. Its ability to scavenge free radicals is under investigation for therapeutic applications .
Polymer Chemistry
Incorporating 2-Amino-4-(hydroxymethyl)phenol into epoxy resins or polyurethanes enhances crosslinking density and thermal stability, making it valuable in coatings and adhesives.
Comparative Analysis with Structural Isomers
4-Amino-2-(hydroxymethyl)phenol (CAS 104333-09-7)
This positional isomer differs in the placement of functional groups, leading to distinct reactivity:
-
Reduction Potential: The 4-amino group in the isomer may exhibit lower electron density, altering redox behavior.
-
Applications: Less prevalent in dye chemistry but explored for biomedical applications due to altered solubility.
Future Research Directions
Catalytic Applications
Exploring 2-Amino-4-(hydroxymethyl)phenol as a ligand in transition metal catalysis could unlock new pathways for asymmetric synthesis.
Biomedical Studies
Further studies on its antioxidant mechanism and cytotoxicity profile are needed to assess potential in neurodegenerative disease therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume